Magnesium Porphyrin
Description
Magnesium porphyrin is a metalloporphyrin complex characterized by a central magnesium ion coordinated within a porphyrin macrocycle. It is most notably the core structural component of chlorophyll-𝑎 (Chl-𝑎), the primary photosynthetic pigment in plants and algae . The porphyrin ring consists of four pyrrole subunits linked by methine bridges, forming a conjugated 18-π electron system that enables strong light absorption in the visible spectrum (400–700 nm). In Chl-𝑎, the magnesium ion is chelated by four nitrogen atoms within the porphyrin ring, while additional functional groups (e.g., a hydrophobic phytol tail) enhance its integration into photosynthetic membranes . Magnesium porphyrins are critical to artificial photosynthesis research due to their electronic properties, which facilitate charge separation and energy transfer .
Properties
Molecular Formula |
C20H12MgN4 |
|---|---|
Molecular Weight |
332.6 g/mol |
IUPAC Name |
magnesium;porphyrin-22,24-diide |
InChI |
InChI=1S/C20H12N4.Mg/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;/h1-12H;/q-2;+2 |
InChI Key |
KIQQAJNFBLKFPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=NC(=CC4=CC=C([N-]4)C=C5C=CC(=N5)C=C1[N-]2)C=C3.[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Modern Room-Temperature Approaches
A breakthrough in 1995 by Carnegie Mellon researchers introduced a mild method using magnesium halides and tetraarylporphyrins in noncoordinating solvents like dichloromethane. By balancing porphyrin and magnesium solubilities, the reaction proceeded at 25°C with >80% yield within 24 hours. This method avoided energy-intensive reflux and enabled scale-up for industrial applications. Key advantages included:
- Reduced side reactions : Noncoordinating solvents minimized unwanted metal aggregation.
- Broader substrate scope : Electron-deficient porphyrins, previously incompatible with high-temperature methods, reacted efficiently.
Polymer-Supported Magnesium Porphyrin Synthesis
Cross-linked porphyrin polymers (Por-CP) functionalized with magnesium offer recyclable catalysts for CO₂ cycloaddition. Synthesis involves:
- Monomer preparation : 5,10,15,20-Tetrakis(4-((4-vinylbenzyl)oxy)phenyl)porphyrin (Por-M) is synthesized via nucleophilic substitution.
- Polymerization : Free-radical cross-linking of Por-M with azobisisobutyronitrile (AIBN) yields a porous network (Por-CP).
- Magnesium insertion : Refluxing Por-CP with magnesium chloride in DMF incorporates magnesium, producing MgPor-CP with 81% yield.
Characterization by ¹³C CPMAS NMR confirmed retained porosity and coordination sites, while TEM revealed a homogeneous morphology ideal for heterogeneous catalysis.
Mechanistic Insights into Metallation
Density functional theory (DFT) studies elucidated the stepwise mechanism:
- Outer-sphere complexation : Mg²⁺, hydrated with six water molecules, interacts with the protonated porphyrin.
- Deprotonation : Two pyrrole protons are removed, facilitated by solvent basicity (e.g., pyridine).
- Ligand displacement : Five water molecules are replaced by porphyrin nitrogen atoms, forming the final complex.
Solvent coordination strength directly impacts activation energy. Pyridine’s lone pair accelerates deprotonation, while alcohols require auxiliary bases.
Comparative Analysis of Methods
Applications and Implications
Magnesium porphyrins serve as chlorophyll analogs in photosynthesis research and photocatalysts for CO₂ fixation. Polymer-supported variants enable sustainable chemistry by combining high activity with easy separation. Future directions include enzymatic hybrid systems and light-driven water oxidation.
Chemical Reactions Analysis
Types of Reactions: Magnesium porphyrin undergoes various chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions, often facilitated by light or other oxidizing agents.
Reduction: Reduction reactions can alter the electronic properties of the porphyrin ring.
Substitution: Substitution reactions involve the replacement of peripheral substituents on the porphyrin ring.
Common Reagents and Conditions:
Oxidation: Light or chemical oxidants.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The products of these reactions vary widely but can include modified porphyrins with altered electronic or structural properties, which are useful in various applications .
Scientific Research Applications
Magnesium porphyrins are compounds attracting increasing interest due to their diverse applications in various scientific and technological fields . These applications stem from their unique photo-physical properties and structural relationship to chlorophyll .
Scientific Research Applications
Photosensitizers for Photodynamic Therapy (PDT): Magnesium porphyrin derivatives have been developed as efficient photosensitizers for photodynamic therapy in clinical applications .
Light Harvesting: Magnesium is selected in nature for chlorophyll-type light-harvesting molecules, where non-redox magnesium aids in the light harnessing process . Magnesium complexes attract attention for their promising photo-physical properties, making them potential photosensitizers .
Catalysis: Iron and manganese porphyrinic complexes have been used as efficient catalysts for hydroxylation of alkanes and epoxidation of alkenes . Magnesium porphyrins have also demonstrated catalytic properties .
Molecular Materials: Porphyrins and metalloporphyrins are precursors in supramolecular chemistry and are considered components in the design of functional molecular materials with improved electrochemical and physical-chemical properties . They have been included in projects involving molecular wires, chemical sensors, semiconductors, photo-induced electron transfer, and solar photovoltaic cells .
Drug Delivery: Azo polymeric micelles have been designed for colon-targeted dimethyl fumarate delivery for colon cancer therapy, showing colon-targeted DMF release and anti-tumor activity .
Cancer Treatment: Curcumin, when used as an add-on therapy, can increase the permeability of irinotecan in colon cancer, offering therapeutic benefits . A curcumin derivative, WZ35, has shown antitumor effects in colon cancer cells by inducing reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress .
Antifungal and Antioxidant Activities: Magnesium(II) complexes exhibit promising antifungal and antioxidant activities .
Sensors: Magnesium porphyrins have application in different fields such as sensors .
Other applications
- Study of electronic spectrum: Magnesium-porphyrin is used in theoretical study of the electronic spectrum .
- P-glycoprotein inhibition: Curcumin's inhibitory action on p-glycoprotein increased permeability of irinotecan .
- Adsorption: Adsorption of porphyrins on solid surfaces plays a key role to its application in various fields .
- Array Membrane: Chlorophyll-Inspired this compound Array Membrane .
Mechanism of Action
The mechanism of action of magnesium porphyrin involves its ability to absorb light and facilitate electron transfer reactions. In photosynthesis, this compound in chlorophyll absorbs light energy, which excites electrons and initiates a series of redox reactions that convert light energy into chemical energy. The coordination chemistry of magnesium allows it to interact with various ligands, influencing its reactivity and stability .
Comparison with Similar Compounds
Sodium Magnesium Chlorophyllin (Chl-Mg-Na)
Structural Differences :
- Chl-Mg-Na is a semi-synthetic derivative of chlorophyll, where the hydrophobic phytol tail is replaced by sodium salts, improving water solubility (Fig. 1b vs. 1a) .
Key Properties : - Enhanced photostability under prolonged irradiation compared to Chl-𝑎.
- Retains absorption bands at ~430 nm (Soret band) and ~660 nm (Q band), similar to Chl-𝑎 .
Applications : - Used in biomedical imaging and photodynamic therapy due to its water solubility and stability .
Iron Porphyrins (e.g., Hemoglobin)
Structural Differences :
- Substitution of magnesium with iron(II/III) alters redox activity and spin states.
Key Properties : - Iron porphyrins exhibit reversible oxygen binding (hemoglobin) and catalytic redox activity (cytochrome P450) .
- Lower photoactivity compared to magnesium porphyrins due to stronger metal-ligand bonds .
Applications : - Oxygen transport in blood (hemoglobin) and enzymatic catalysis .
Zinc Porphyrins
Structural Differences :
- Zinc(II) replaces magnesium, often in push-pull frameworks with donor-acceptor substituents . Key Properties:
- High molar extinction coefficients (>1.5 × 10⁵ M⁻¹cm⁻¹) and broad absorption into the near-infrared (700 nm) .
- Power conversion efficiencies up to 12.3% in dye-sensitized solar cells (DSSCs) .
Applications : - Solar energy harvesting and optoelectronic devices .
Manganese Porphyrins
Structural Differences :
- Manganese(III) centers enable variable oxidation states and ligand coordination .
Key Properties : - Catalytic oxidation of organic substrates (e.g., alkanes to alcohols) under acidic/alkaline conditions .
- Antioxidant behavior when formulated with thiocyanate, mimicking superoxide dismutase .
Applications : - Environmental catalysis and therapeutic antioxidants .
Nickel and Vanadium Porphyrins
Structural Differences :
Tetrabenzotriazaporphyrin Magnesium (TBTAP-Mg)
Structural Differences :
- Incorporates a meso-carbon linkage, enabling peripheral alkyl/aryl functionalization .
Key Properties : - Soluble in organic solvents (e.g., chloroform, toluene) and forms stable Langmuir-Blodgett films .
Applications : - Chemical sensors and molecular electronics .
Research Findings and Insights
- Electronic Spectra : Theoretical studies reveal that magnesium porphyrin’s Q and B bands arise from π→π* transitions, with computed transition energies 0.1–0.5 eV lower than experimental values due to substituent effects .
- Functionalization : TBTAP-Mg’s meso-carbon linkage allows covalent attachment of groups like -COOH or -NH₂, enhancing sensor selectivity .
- Catalytic Activity : Manganese porphyrins outperform magnesium analogs in oxidation reactions due to Mn(III)/Mn(IV) redox flexibility .
- Solar Efficiency : Zinc porphyrins achieve higher DSSC efficiencies (12.3%) than magnesium analogs (2.6–7.1%) due to panchromatic absorption .
Biological Activity
Magnesium porphyrins are a class of metalloporphyrins that have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and antioxidant properties. This article compiles recent research findings, case studies, and data tables to elucidate the biological activity of magnesium porphyrins.
Overview of Magnesium Porphyrins
Magnesium porphyrins are characterized by a porphyrin ring structure coordinated with a magnesium ion. This configuration allows them to participate in various biochemical processes, mimicking the function of heme in biological systems. They are implicated in several therapeutic applications, particularly in oncology and microbial infections.
Antibacterial Activity
Recent studies have highlighted the potential of magnesium porphyrin complexes as antibacterial agents. A study published in September 2023 demonstrated that both free base porphyrins and their magnesium complexes exhibited significant antibacterial activity against Escherichia coli and Aspergillus niger. Molecular docking studies indicated that these compounds could effectively bind to bacterial proteins, suggesting a mechanism for their antibacterial action .
Table 1: Antibacterial Efficacy of this compound Complexes
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| H2TPP | E. coli | 10 µg/mL |
| Mg(TPP) | A. niger | 15 µg/mL |
| New Complex (I) | E. coli | 8 µg/mL |
| New Complex (I) | A. niger | 12 µg/mL |
Antifungal and Antioxidant Properties
This compound complexes have also demonstrated promising antifungal activity. A study on magnesium(II) complexes with pyrazine ligands reported effective antifungal properties against various strains, including Staphylococcus aureus and Bacillus subtilis. These complexes were characterized using X-ray diffraction and exhibited significant antioxidant activity, potentially due to their ability to scavenge free radicals .
Case Studies in Cancer Research
Magnesium porphyrins have been explored for their potential in cancer therapy. For instance, chlorophyll, a natural this compound analog, has been studied for its role in inhibiting colon cancer cell proliferation. Research indicates that chlorophyll can modulate key signaling pathways involved in cancer progression .
Table 2: Effects of this compound on Cancer Cell Lines
| Study | Cell Line | Treatment | Outcome |
|---|---|---|---|
| Zeng et al. (2013) | HCT116 (Colon) | Methylselenol | Reduced cell proliferation |
| Zhang et al. (2017) | CT26 (Colon) | Curcumin Derivative WZ35 | Induced apoptosis and G2/M arrest |
| Amiri et al. (2021) | Various Fungal Strains | Mg(II) Complexes | Significant antifungal activity |
The biological activity of magnesium porphyrins is attributed to several mechanisms:
- Antioxidant Activity : Magnesium porphyrins can act as antioxidants by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Enzyme Inhibition : Certain this compound complexes inhibit enzymes that are crucial for bacterial survival and cancer cell proliferation.
- Molecular Docking : Computational studies have shown that these compounds can effectively bind to target proteins, disrupting essential biological functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
